
1-Chloro-4-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a chlorinated derivative of phenylnaphthalene, characterized by a chlorine atom attached to the first carbon of the naphthalene ring and a phenyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylnaphthalene can be synthesized through several methods. One common route involves the reaction of 4-chloro-1-naphthalenyl ester with trimethyl(phenyl)tin in the presence of a palladium catalyst . Another method includes the use of methanesulfonic acid and 1,1,1-trifluoro-4-chloro-1-naphthalenyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 1-Chloro-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted naphthalenes, quinones, and hydrogenated naphthalenes, depending on the reaction conditions and reagents used .
科学的研究の応用
1-Chloro-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-chloro-4-phenylnaphthalene involves its interaction with various molecular targets. The chlorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include electrophilic aromatic substitution and coordination with metal catalysts .
類似化合物との比較
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but contains an ethynyl group instead of a naphthalene ring.
1-Phenylnaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Contains a chlorine atom but lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness: 1-Chloro-4-phenylnaphthalene is unique due to the presence of both a chlorine atom and a phenyl group on the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C16H11Cl |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
1-chloro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
InChIキー |
YXXIWTMWYYBOPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


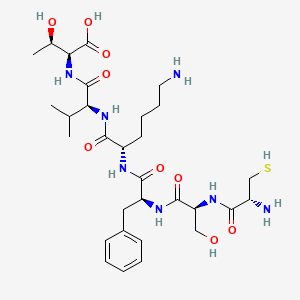
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
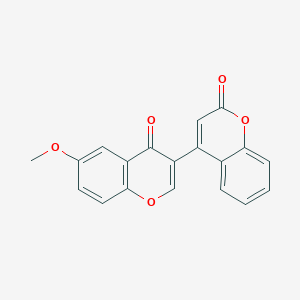

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
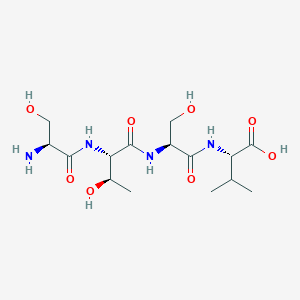
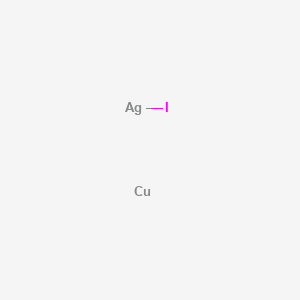

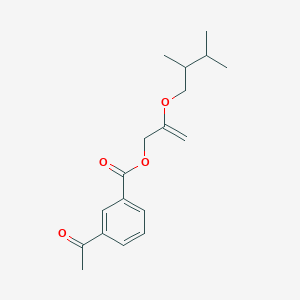
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
